The compound known as [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate; 4-methylbenzenesulfonic acid is a complex organic molecule with a significant role in medicinal chemistry. It is structurally related to tetrabenazine, a drug used primarily for the treatment of hyperkinetic movement disorders. The compound's systematic name reflects its intricate structure and functional groups, which contribute to its biological activity and therapeutic potential.
This compound is derived from the class of isoquinolines and has been studied for its pharmacological properties. Its CAS registry number is 1026016-83-0, which facilitates its identification in chemical databases and literature. The compound's synthesis and characterization have been documented in various scientific publications and patents, highlighting its relevance in pharmaceutical formulations.
The compound can be classified under the following categories:
The synthesis of [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate; 4-methylbenzenesulfonic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for this compound is C19H27N O3S, with a molecular mass of approximately 317.42 g/mol. Its structure consists of a complex bicyclic system featuring multiple stereocenters.
The compound's structural features include:
The stereochemistry at specific carbon centers contributes significantly to its biological activity.
The compound participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.
The mechanism of action for this compound relates primarily to its interaction with neurotransmitter systems in the brain. It is hypothesized to modulate dopamine levels by inhibiting vesicular monoamine transporters (VMATs), thus affecting neurotransmitter release.
Research indicates that compounds similar to this one can lead to decreased dopamine storage in vesicles, resulting in altered synaptic transmission associated with movement disorders.
Characterization techniques such as Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide insights into the molecular structure and functional groups present in this compound.
This compound has potential applications in:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8